molecular formula C27H22ClN7 B076427 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)- CAS No. 15063-92-0

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)-

Cat. No. B076427
CAS RN: 15063-92-0
M. Wt: 480 g/mol
InChI Key: BXPUOVMANHPZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)- is a chemical compound commonly known as sunitinib. It is a tyrosine kinase inhibitor that is used for the treatment of various types of cancer, including gastrointestinal stromal tumors, renal cell carcinoma, and pancreatic neuroendocrine tumors.

Mechanism Of Action

Sunitinib inhibits tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of cell growth and proliferation. Sunitinib also inhibits angiogenesis by blocking the signaling pathways that are involved in the formation of new blood vessels.

Biochemical And Physiological Effects

Sunitinib has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, sunitinib inhibits the activity of multiple tyrosine kinases, leading to the inhibition of cell growth and proliferation. Physiologically, sunitinib inhibits angiogenesis, leading to the reduction of blood supply to tumors.

Advantages And Limitations For Lab Experiments

Sunitinib has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied for its anti-cancer properties. Sunitinib is also commercially available, making it easy to obtain for lab experiments. However, sunitinib has some limitations for lab experiments. It is a potent inhibitor of multiple tyrosine kinases, which can make it difficult to determine the specific pathways that are affected by the drug. Additionally, sunitinib has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of sunitinib. One area of research is the identification of biomarkers that can predict the response of tumors to sunitinib. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of sunitinib. Additionally, the use of sunitinib in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, is an area of active research.

Synthesis Methods

Sunitinib is synthesized through a multi-step process that involves the condensation of 2-chloro-6-nitroaniline with 4-aminophenol to form 2,4-diamino-6-nitrophenol. This compound is then reduced to 2,4-diamino-6-hydroxyphenol, which is further reacted with 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-diamine to form sunitinib.

Scientific Research Applications

Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). Sunitinib has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

properties

CAS RN

15063-92-0

Product Name

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)-

Molecular Formula

C27H22ClN7

Molecular Weight

480 g/mol

IUPAC Name

2-N,4-N-bis(4-anilinophenyl)-6-chloro-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H22ClN7/c28-25-33-26(31-23-15-11-21(12-16-23)29-19-7-3-1-4-8-19)35-27(34-25)32-24-17-13-22(14-18-24)30-20-9-5-2-6-10-20/h1-18,29-30H,(H2,31,32,33,34,35)

InChI Key

BXPUOVMANHPZOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)NC4=CC=C(C=C4)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)NC4=CC=C(C=C4)NC5=CC=CC=C5

Other CAS RN

15063-92-0

synonyms

4,6-Bis-(N-phenyl-p-phenylenediamine)-2-chloro-1,3,5-triazine

Origin of Product

United States

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